Tetrahydrofurfuryl Salicylate: A Comprehensive Technical Review
Tetrahydrofurfuryl Salicylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Tetrahydrofurfuryl Salicylate (B1505791). The information is intended to support research, development, and quality control activities involving this compound.
Core Chemical and Physical Properties
Tetrahydrofurfuryl salicylate, also known as Thurfyl Salicylate, is the ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2] It is primarily used in topical preparations as a rubefacient to treat musculoskeletal and soft-tissue pain.[2] The compound's physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [1][3][4][5] |
| Exact Mass | 222.0892 g/mol | [1][2] |
| CAS Number | 2217-35-8 | [1][2][3] |
| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate | [1][5] |
| Synonyms | Thurfyl salicylate, (tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate | [1][2][5] |
| Appearance | Solid powder | [2] |
| Boiling Point | 334.00 to 335.00 °C (at 760.00 mm Hg, estimated) | [4] |
| Flash Point | 260.00 °F (126.40 °C, estimated) | [4] |
| logP (o/w) | 2.600 (estimated) | [4] |
| Water Solubility | 272.7 mg/L at 25 °C (estimated) | [4] |
| Elemental Analysis | C: 64.85%, H: 6.35%, O: 28.80% | [2] |
Chemical Structure and Identification
The structure of Tetrahydrofurfuryl Salicylate consists of a salicylic acid moiety ester-linked to a tetrahydrofurfuryl group.
Caption: Chemical structure of Tetrahydrofurfuryl Salicylate.
Key Identifiers:
-
InChI: InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2[2][5]
Experimental Protocols
Synthesis via Fischer Esterification (General Protocol)
While a specific, detailed protocol for Tetrahydrofurfuryl Salicylate was not found in the provided search results, its synthesis can be achieved via Fischer-Speier esterification. This general methodology is adapted from protocols for similar esters, such as methyl salicylate.[7][8] The reaction involves treating salicylic acid with tetrahydrofurfuryl alcohol in the presence of a strong acid catalyst.
Materials:
-
Salicylic Acid
-
Tetrahydrofurfuryl alcohol (in excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate or Sodium Carbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours) to drive the equilibrium towards the ester product.[8] The temperature is typically maintained around 90-100 °C.[8]
-
Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. If an extraction solvent is used, add it now. Wash the organic layer sequentially with water and then with a sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst.[8] Continue washing until the aqueous layer is neutral or slightly basic.
-
Final Wash & Drying: Perform a final wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure Tetrahydrofurfuryl Salicylate.
Analytical Quantification by Gas Chromatography (GC-FID)
This method is adapted from a validated protocol for the determination of methyl salicylate in cosmetic products and is applicable for the quantification of Tetrahydrofurfuryl Salicylate.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 capillary column (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.
-
Ultrasonicator
Reagents:
-
Methanol (B129727), HPLC grade
-
Tetrahydrofurfuryl Salicylate reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the Tetrahydrofurfuryl Salicylate reference standard in methanol to prepare a stock solution. Create a series of working standard solutions (e.g., 1-50 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh approximately 1 g of the homogenous sample into a 20-mL volumetric flask. Add 15 mL of methanol and ultrasonicate for 20 minutes. Dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter to obtain the final sample solution.
-
GC Analysis:
-
Injection: Inject 1 µL of the standard and sample solutions into the GC.
-
GC Operating Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen at 5 mL/min
-
Oven Temperature Program: Initial 100°C for 1 min, ramp at 5°C/min to 180°C, hold for 3 min.
-
FID Gases: Hydrogen at 30 mL/min; Air at 300 mL/min.
-
-
-
Quantification: Identify the Tetrahydrofurfuryl Salicylate peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample by comparing the peak area with a calibration curve generated from the standard solutions.
Caption: Workflow for the quantification of Tetrahydrofurfuryl Salicylate.
Mechanism of Action
Tetrahydrofurfuryl salicylate belongs to the counter-irritant class of topical analgesics.[9] Its therapeutic effect is primarily derived from the salicylate moiety.
When applied topically, the compound penetrates the skin and is metabolized into salicylic acid.[10] The proposed mechanism of action is multifaceted:
-
Counter-Irritation: It induces a mild sensation of warmth or irritation on the skin. This sensation acts to distract the central nervous system from the underlying musculoskeletal pain signals.[10]
-
COX Inhibition: The active metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] By reducing prostaglandin (B15479496) production, salicylic acid helps to diminish local inflammation and alleviate pain.[10] This action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
-
Vasodilation: Topical application can cause local vasodilation, which increases blood flow to the affected area.[10] This may contribute to the sensation of warmth and potentially aid in the removal of inflammatory mediators.
Caption: Proposed mechanism of action for topical Tetrahydrofurfuryl Salicylate.
References
- 1. Tetrahydrofurfuryl salicylate | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. tetrahydrofurfuryl salicylate, 2217-35-8 [thegoodscentscompany.com]
- 5. Tetrahydrofurfuryl Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 2217-35-8(Tetrahydrofurfuryl salicylate) | Kuujia.com [kuujia.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 9. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
